Ethyl 2-bromoisobutyrate
Overview
Description
Ethyl 2-bromoisobutyrate is an ester compound with the molecular formula C6H11BrO2. It is formed from ethyl alcohol (ethanol) and 2-bromoisobutyric acid, resulting in the characteristic ester linkage -COO- in its structural formula: CH3 - CH (Br) - CH2 - COO - CH2 - CH3 . This organic compound is a colorless to slightly yellow liquid with a distinct odor, and it exhibits solubility in organic solvents such as ether, chloroform, and acetone while being insoluble in water . This compound is an important intermediate in organic synthesis due to its unique properties and reactivity.
Mechanism of Action
Target of Action
Ethyl 2-bromoisobutyrate is primarily used as an initiator in Atom Transfer Radical Polymerization (ATRP) reactions . In these reactions, the compound’s primary targets are the monomers that are to be polymerized. The role of this compound is to initiate the polymerization process by transferring a bromine atom to the monomer, thereby generating a polymer with an ethyl end group .
Mode of Action
The mode of action of this compound involves a nucleophilic substitution reaction. When exposed to water or hydroxide ions, it undergoes hydrolysis. This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Atom Transfer Radical Polymerization (ATRP) pathway. In this pathway, this compound acts as an initiator, transferring a bromine atom to the monomer and starting the polymerization process . The downstream effect of this is the creation of a polymer with an ethyl end group.
Pharmacokinetics
It’s worth noting that the compound is soluble in organic solvents such as alcohol and ether, but insoluble in water . This could potentially affect its distribution and excretion in a biological system.
Result of Action
The primary result of this compound’s action is the initiation of the ATRP process, leading to the formation of polymers with an ethyl end group . Additionally, when exposed to water or hydroxide ions, it undergoes hydrolysis to form ethanol and 2-bromoisobutyric acid .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it is relatively stable under normal conditions but can react with bases to produce the corresponding salt and alcohol . It is also noted that the compound is unstable at room temperature, but relatively stable under low temperature and inert atmosphere .
Biochemical Analysis
Biochemical Properties
Ethyl 2-bromoisobutyrate can undergo multiple reactions including carbon-carbon bond formation, halogen exchange, and radical reactions . It is often used as a catalyst or starting material in organic synthesis . One application of this compound is in the synthesis of cationic polymers for antibacterial peptide mimicry .
Molecular Mechanism
This compound can undergo hydrolysis through a nucleophilic substitution reaction when exposed to water or hydroxide ions . This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid as the main products .
Temporal Effects in Laboratory Settings
This compound is relatively stable under normal conditions but can react with bases to produce the corresponding salt and alcohol . When heated, it undergoes ester hydrolysis, yielding ethanol and 2-bromoisobutyric acid .
Preparation Methods
Ethyl 2-bromoisobutyrate is commonly synthesized through the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid. This process is typically catalyzed by sulfuric acid and conducted at elevated temperatures . The reaction involves mixing ethyl alcohol and 2-bromoisobutyric acid in the presence of sulfuric acid, followed by heating to facilitate the esterification process. This method is widely utilized on a commercial scale, making this compound an important intermediate in organic synthesis .
Chemical Reactions Analysis
Ethyl 2-bromoisobutyrate undergoes several types of chemical reactions, including hydrolysis, nucleophilic substitution, and radical reactions.
Hydrolysis: When exposed to water or hydroxide ions, this compound undergoes hydrolysis through a nucleophilic substitution reaction.
Nucleophilic Substitution: This compound can react with bases to produce the corresponding salt and alcohol.
Radical Reactions: It can also participate in radical reactions, making it useful in various chemical processes.
Scientific Research Applications
Ethyl 2-bromoisobutyrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as an initiator in Atom Transfer Radical Polymerization (ATRP) to generate polymers with specific end groups.
Biology and Medicine: this compound is used in the synthesis of cationic polymers for antibacterial peptide mimicry.
Industry: It is an important intermediate in the production of various chemical compounds and materials.
Comparison with Similar Compounds
Ethyl 2-bromoisobutyrate can be compared with other similar compounds such as mthis compound, ethyl 2-bromobutyrate, and ethyl 3-bromopropionate.
Mthis compound: Similar to this compound, this compound is used in organic synthesis and polymerization reactions.
Ethyl 2-bromobutyrate: This compound has a similar structure but with a different arrangement of carbon atoms.
Ethyl 3-bromopropionate: This compound has a different carbon chain length and is used in various chemical reactions.
This compound stands out due to its unique ester linkage and reactivity, making it a valuable compound in various chemical processes and applications.
Properties
IUPAC Name |
ethyl 2-bromo-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQWGVDEFWYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060523 | |
Record name | Ethyl 2-bromoisobutyrate | |
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Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 2-bromoisobutyrate | |
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Vapor Pressure |
2.61 [mmHg] | |
Record name | Ethyl 2-bromoisobutyrate | |
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CAS No. |
600-00-0 | |
Record name | Ethyl 2-bromoisobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propanoic acid, 2-bromo-2-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600000 | |
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Record name | Ethyl 2-bromoisobutyrate | |
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Record name | Ethyl 2-bromoisobutyrate | |
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Record name | Propanoic acid, 2-bromo-2-methyl-, ethyl ester | |
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Record name | Ethyl 2-bromoisobutyrate | |
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Record name | Ethyl 2-bromo-2-methylpropionate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl 2-bromoisobutyrate function as an initiator in Atom Transfer Radical Polymerization (ATRP)?
A1: EBiB acts as a source of initiating radicals in ATRP. [] It reacts with a transition metal complex in its lower oxidation state (e.g., Cu(I)Br) to generate an ethyl isobutyryl radical and the transition metal complex in its higher oxidation state (e.g., Cu(II)Br2). The generated radical initiates the polymerization process by adding to a monomer molecule. [, ]
Q2: What are the advantages of using EBiB as an initiator in ATRP?
A2: EBiB offers several advantages:
- Good Control over Molecular Weight: It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index). [, , ]
- Versatility: It can be used to polymerize a wide range of monomers, including (meth)acrylates, styrenes, and acrylonitrile. [, , , , , ]
- Commercial Availability: EBiB is readily available, making it convenient for research and industrial applications. [, ]
Q3: Are there limitations to using EBiB in ATRP?
A3: Yes, some limitations exist:
- Slow Initiation with Certain Monomers: With monomers like tert-butyl methacrylate, EBiB may exhibit slow initiation due to a lower back strain effect, leading to less controlled polymerization. []
- Termination Reactions: While ATRP aims for controlled chain growth, some termination reactions can occur, especially at high radical concentrations or with prolonged reaction times, affecting the livingness of the polymerization. [, , ]
Q4: Can EBiB be used in other controlled radical polymerization techniques?
A4: Yes, EBiB can be used in other controlled radical polymerization techniques like Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization (AGET ATRP), Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization (ICAR ATRP), and Single Electron Transfer-Living Radical Polymerization (SET-LRP). [, , , , , ]
Q5: How does the choice of solvent influence the effectiveness of EBiB in ATRP?
A5: Solvent choice can significantly impact EBiB's performance. Polar solvents like water and methanol can accelerate the polymerization rate compared to less polar solvents like acetone, particularly at lower temperatures. [, ] Specific solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in SET-LRP can enhance both molecular weight control and tacticity. []
Q6: What types of materials have been successfully synthesized using EBiB as an ATRP initiator?
A6: EBiB has facilitated the synthesis of various polymers and materials, including:
- Homopolymers: Poly(methyl methacrylate), polystyrene, polyacrylonitrile, poly(tert-butyl acrylate). [, , , , , , ]
- Statistical Copolymers: Glycidyl methacrylate/butyl acrylate copolymers, acrylonitrile/ethyl methacrylate copolymers. [, ]
- Block Copolymers: Poly(methyl methacrylate)-b-poly(tert-butyl acrylate)-b-poly(methyl methacrylate) triblock copolymers, poly(methyl methacrylate)-b-poly(dodecafluoroheptyl methacrylate) diblock copolymers, polystyrene-block-poly(glycidyl methacrylate) diblock copolymers. [, , , ]
- Graft Copolymers: Polystyrene-grafted multiwalled carbon nanotubes. []
- Star-Shaped Polymers: Multiarm star-shaped polystyrene. []
Q7: Can EBiB be used to prepare polymers for specific applications?
A7: Absolutely. EBiB's versatility makes it suitable for synthesizing polymers with tailored properties for diverse applications:
- Coatings: Fluorinated block copolymers for low surface energy coatings. []
- Biomedical Applications: Poly(ethylene oxide)-based block copolymers for drug delivery. []
- Antimicrobial Materials: Lipidated oligomeric vinyl azlactone with tunable antimicrobial properties. []
Q8: What is the molecular formula and weight of EBiB?
A8: The molecular formula of EBiB is C6H11BrO2, and its molecular weight is 195.05 g/mol.
Q9: What spectroscopic data is available for characterizing EBiB?
A9: While the provided research papers do not delve into detailed spectroscopic analysis of EBiB itself, 1H NMR spectroscopy is frequently employed to confirm the structure and end-group functionality of polymers synthesized using EBiB as the initiator. [, , , , , , , ]
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